(S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid
Description
The compound (S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid is a chiral bicyclic molecule featuring a piperidine ring substituted at the 4-position with a carboxylic acid group and a pyrrolidine-2-carbonyl moiety protected by a tert-butoxycarbonyl (Boc) group. This structure is critical in medicinal chemistry, particularly as a building block for protease inhibitors or peptide mimetics, where stereochemical control and functional group compatibility are essential. Its Boc group enhances solubility in organic solvents and prevents undesired side reactions during synthesis .
Properties
Molecular Formula |
C16H26N2O5 |
|---|---|
Molecular Weight |
326.39 g/mol |
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H26N2O5/c1-16(2,3)23-15(22)18-8-4-5-12(18)13(19)17-9-6-11(7-10-17)14(20)21/h11-12H,4-10H2,1-3H3,(H,20,21) |
InChI Key |
RDAQBVAZAMAEFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may include:
Protection of the pyrrolidine nitrogen: using tert-butoxycarbonyl (Boc) groups.
Formation of the pyrrolidine-2-carbonyl intermediate: through various coupling reactions.
Coupling with piperidine-4-carboxylic acid: under specific conditions to form the desired compound.
Deprotection of the Boc group: to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Coupling Reactions
The carboxylic acid group undergoes activation for amide/ester bond formation, a critical step in peptide synthesis.
Key Methods
-
Mechanism : The carboxylic acid is activated via carbodiimide (EDC) or mixed carbonates (isobutyl chloroformate), forming reactive intermediates for nucleophilic attack by amines or alcohols.
-
Example : Condensation with methyl α-thiolincosaminide yields 1′-N-Boc-protected lincomycin analogs, demonstrating utility in antibiotic development .
Boc Deprotection
The Boc group is cleaved under acidic conditions to expose the pyrrolidine amine for further functionalization.
Standard Protocol
-
Reagent : Trifluoroacetic acid (TFA) in CH₂Cl₂ (10% v/v)
-
Conditions : RT, 24h
-
Outcome : Quantitative removal of Boc without affecting the piperidine-carboxylic acid .
Stereochemical Considerations
The (S)-configuration at the pyrrolidine-2-carbonyl center influences reaction outcomes:
-
Diastereomer Formation : Coupling with racemic alcohols yields separable diastereomers via selective precipitation (e.g., ethyl acetate) .
-
Chiral Retention : Reactions under mild conditions (0–25°C) preserve stereochemical integrity, as confirmed by HPLC and X-ray crystallography .
Derivatization of Piperidine Carboxylic Acid
The carboxylic acid participates in:
-
Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble salts for biochemical assays.
-
Esterification : Methanol/H⁺ catalysis produces methyl esters for improved lipid solubility.
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating (>80°C) induces decarboxylation or Boc migration .
-
Competitive Reactivity : Competing activation of pyrrolidine carbonyl vs. piperidine carboxylic acid requires precise stoichiometry .
Comparative Reactivity
| Functional Group | Reactivity Profile | Preferred Reagents |
|---|---|---|
| Piperidine-COOH | High (pKa ~4.5) | EDC, DCC, NHS esters |
| Pyrrolidine-Boc | Stable to bases, labile to acids | TFA, HCl/dioxane |
| Central carbonyl | Resists nucleophilic attack | Requires strong Lewis acids |
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving piperidine derivatives.
Medicine: Potential use in drug development for targeting specific pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds, highlighting variations in substituents, stereochemistry, and physicochemical properties:
Key Observations:
Fluorine (681128-50-7) introduces electronegativity, improving metabolic stability and membrane permeability . Methoxymethyl (1378388-16-9) balances polarity and flexibility, aiding solubility in both aqueous and organic phases .
Stereochemical Influence :
- The (2R,4S) configuration in 681128-50-7 may alter binding affinity compared to the (S) -configured target compound, as seen in protease inhibitor studies where stereochemistry dictates selectivity .
Hazard Profiles :
- Compounds with phenylpiperidine moieties (e.g., 261777-31-5) exhibit higher acute toxicity (H302) and respiratory irritation (H335) compared to pyrrolidine-based analogs .
Physicochemical and Functional Comparisons
Acid Dissociation Constant (pKa):
- The target compound’s carboxylic acid pKa is estimated to be ~3.6 (similar to 144069-70-5, which has a calculated pKa of 3.62) . This acidity facilitates deprotonation under physiological conditions, enhancing interactions with basic residues in biological targets.
LogD (Lipophilicity):
- The 4-(trifluoromethyl)benzyl analog (957311-17-0) has higher lipophilicity (LogD >2.5 estimated) compared to the target compound (LogD ~1.8), influencing its pharmacokinetic properties .
Biological Activity
(S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid, also known by its CAS number 15761-39-4, is a compound that has garnered interest in medicinal chemistry, particularly for its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. This article discusses its biological activity, synthesis, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 215.25 g/mol |
| CAS Number | 15761-39-4 |
| Purity | Not specified |
The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a piperidine moiety, which is significant for its biological activity.
DPP-IV Inhibition
DPP-IV is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1. Inhibition of DPP-IV extends the half-life of these hormones, enhancing insulin secretion and improving glucose tolerance, particularly in type II diabetes patients. The presence of the pyrrolidine structure in (S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid is critical for its DPP-IV inhibitory activity.
The compound acts as a competitive inhibitor of DPP-IV, mimicking proline and providing reversible inhibition. This mechanism allows for prolonged action of GLP-1, which is beneficial for managing blood sugar levels in diabetic patients .
Case Studies and Research Findings
- DPP-IV Inhibitors Development : Research has shown that derivatives of pyrrolidine are effective in developing new DPP-IV inhibitors. For instance, Vildagliptin, a well-known DPP-IV inhibitor, was synthesized using similar pyrrolidine derivatives . This highlights the potential of (S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid as a lead compound for further drug development.
- Synthesis and Efficacy : A study demonstrated an efficient synthesis route for pyrrolidine derivatives that could be utilized to create novel DPP-IV inhibitors with improved efficacy and stability . The research emphasizes the importance of structural modifications to enhance biological activity.
- Safety Profile : The compound's safety profile includes precautionary statements indicating potential irritations (H315-H319-H335). It is essential to consider these factors in drug development to ensure patient safety .
Q & A
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer: Follow GHS hazard classifications (H302, H315, H319, H335) requiring:
- PPE: Nitrile gloves, EN 166-certified safety goggles, and lab coats.
- Ventilation: Use fume hoods for weighing and reactions to minimize inhalation risks .
- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose via licensed waste services .
Q. Which analytical techniques are essential for characterizing this compound’s stereochemistry?
- Methodological Answer:
- NMR Spectroscopy: Compare / chemical shifts with stereoisomer references; use NOESY to confirm spatial proximity of protons in the (S)-configuration .
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for high-resolution structure determination. Refinement should include hydrogen atom positioning and thermal parameter adjustments .
Q. What are the standard synthetic routes for preparing this compound?
- Methodological Answer: A two-step protocol is common:
Coupling Reaction: Use Pd(OAc), tert-butyl XPhos, and CsCO in tert-butanol (40–100°C, 5.5 h under inert atmosphere) to form the pyrrolidine-piperidine backbone .
Boc Deprotection: Treat with HCl/water (93–96°C, 17 h) to cleave the tert-butoxycarbonyl group .
Critical Parameters: Moisture-sensitive intermediates require anhydrous conditions and argon purging.
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational modeling and crystallographic data?
- Methodological Answer:
- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-31G* basis sets. Compare calculated bond angles/distances with SHELXL-refined crystallographic data .
- Torsional Analysis: Identify deviations in dihedral angles (e.g., piperidine ring puckering) caused by crystal packing forces .
Q. What strategies improve coupling efficiency during backbone synthesis?
- Methodological Answer:
- Ligand Screening: Test Buchwald-Hartwig ligands (e.g., XPhos vs. SPhos) to enhance Pd-catalyzed amidation .
- Solvent Optimization: Compare DMF, THF, and dioxane for reaction rate and byproduct formation.
- Kinetic Monitoring: Use in-situ IR to track carbonyl intermediate formation and adjust stoichiometry .
Q. How should conflicting NMR data between synthesis batches be investigated?
- Methodological Answer:
- Isotopic Labeling: Synthesize -labeled analogs to assign ambiguous peaks.
- Variable Temperature NMR: Identify dynamic rotational barriers in the piperidine ring causing signal splitting .
- HPLC-PDA Purity Analysis: Rule out impurities (e.g., Boc-protection byproducts) using C18 columns and UV-Vis monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
